molecular formula C13H22BN3O3 B1530539 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide CAS No. 1282518-81-3

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide

Cat. No. B1530539
M. Wt: 279.15 g/mol
InChI Key: OCIONNLYXWAHSC-UHFFFAOYSA-N
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Description

The compound is an amide derivative of a pyrazole ring with a boronic ester group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki coupling reactions . The pyrazole ring is a common motif in medicinal chemistry, known for its bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki coupling reactions. The amide group might also undergo various reactions typical for this functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific substituents on the pyrazole ring and the boronic ester group .

Scientific Research Applications

DNA Damage and Repair Mechanisms

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide has been studied in the context of DNA damage and repair mechanisms. Temozolomide, a similar compound, induces DNA damage, which is repaired by enzymes such as O6-alkylguanine alkyltransferase (ATase) and poly(ADP-ribose) polymerase-1 (PARP-1)–dependent base excision repair. These studies offer insights into the molecular interactions and pathways that may also be relevant for 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide, especially in the context of therapeutic applications like cancer treatment (Plummer et al., 2005).

Predictive Value in Treatment Responses

Research has also highlighted the potential of compounds like 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide in predicting treatment responses in certain diseases. For example, the methylation status of the MGMT promoter is a predictive marker in glioblastoma patients treated with alkylating agents like temozolomide. The findings from these studies could be extrapolated to understand how 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide might behave in similar scenarios, potentially serving as a predictive marker for treatment responses (Hegi et al., 2004).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds have been studied extensively, providing a basis for understanding how 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide might be processed in the body. These studies encompass the analysis of how drugs are absorbed, metabolized, and excreted, insights that are crucial for drug development and therapeutic applications (Kinsky et al., 2016).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The future directions for research on this compound would likely depend on its observed bioactivity and potential applications in organic synthesis or medicinal chemistry .

properties

IUPAC Name

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O3/c1-11(2,10(15)18)17-8-9(7-16-17)14-19-12(3,4)13(5,6)20-14/h7-8H,1-6H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIONNLYXWAHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
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2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
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2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
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2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
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2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide
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2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide

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